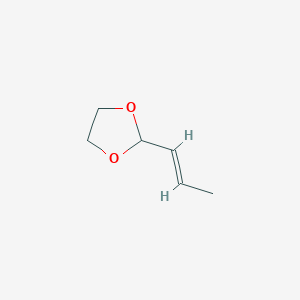
2-Propenyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenyl-1,3-dioxolane, also known as 2-allyl-1,3-dioxolane, is an organic compound with the molecular formula C6H10O2. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is characterized by the presence of a dioxolane ring substituted with a propenyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Propenyl-1,3-dioxolane can be synthesized through the acetalization of allyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of heterogeneous catalysts such as silica gel or alumina can enhance the efficiency and yield of the reaction . These catalysts offer advantages such as easy separation from the reaction mixture and recyclability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propenyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: The propenyl group can undergo nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield diols, while reduction with LiAlH4 can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Propenyl-1,3-dioxolane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-propenyl-1,3-dioxolane involves its ability to form stable cyclic acetals with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other acetal forms . The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site during synthetic transformations .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: A six-membered cyclic acetal with similar protecting group properties but different ring size and stability.
2-Methyl-1,3-dioxolane: A methyl-substituted dioxolane with similar reactivity but different steric effects.
2-Phenyl-1,3-dioxolane: A phenyl-substituted dioxolane with enhanced stability and different electronic properties.
Uniqueness: 2-Propenyl-1,3-dioxolane is unique due to its propenyl group, which provides additional reactivity and versatility in synthetic applications. The presence of the propenyl group allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
52897-73-1 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
2-[(E)-prop-1-enyl]-1,3-dioxolane |
InChI |
InChI=1S/C6H10O2/c1-2-3-6-7-4-5-8-6/h2-3,6H,4-5H2,1H3/b3-2+ |
InChI-Schlüssel |
WJTBAEFOGKJWNP-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/C1OCCO1 |
Kanonische SMILES |
CC=CC1OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


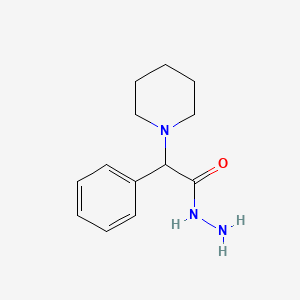
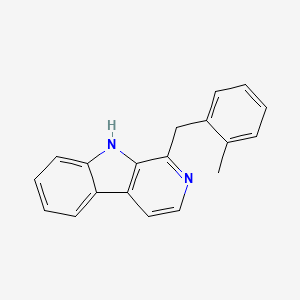
![2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine](/img/structure/B14163842.png)
![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)
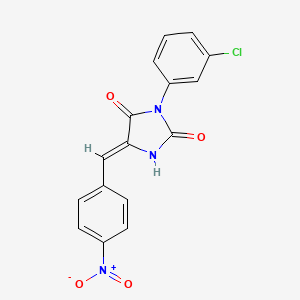
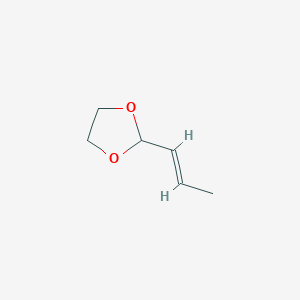
![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B14163867.png)
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
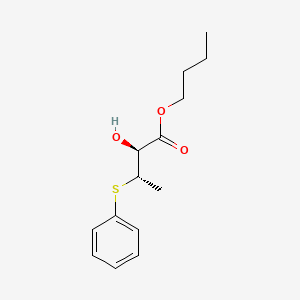
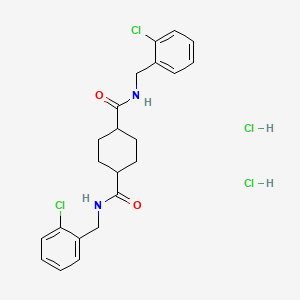
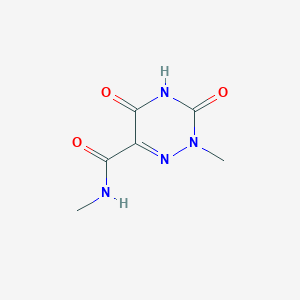
![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)
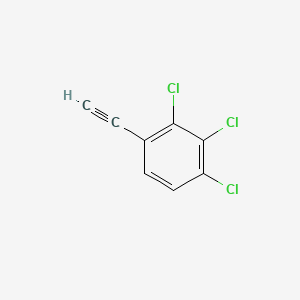
![2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole](/img/structure/B14163896.png)
